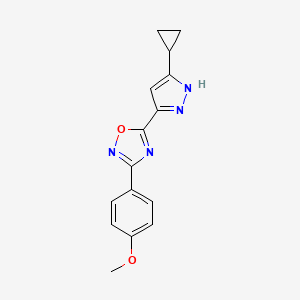
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾールは、ピラゾール環、メトキシフェニル基、およびオキサジアゾール環を特徴とするヘテロ環式化合物です。このような構造を持つ化合物は、多くの場合、潜在的な生物活性と医薬品化学における応用について研究されています。
2. 製法
合成経路と反応条件
5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾールの合成は、一般的にピラゾール環の形成に続いてオキサジアゾール環の構築を行う必要があります。一般的な出発物質には、シクロプロピルヒドラジンと4-メトキシベンゾイルクロリドが含まれます。反応条件には、エタノールやアセトニトリルなどの溶媒と、トリエチルアミンなどの触媒の使用が伴うことが多いです。
工業的製造方法
このような化合物の工業的製造方法は、通常、収率と純度を最大化するために合成経路を最適化することによります。これには、連続フローリアクターと、結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を起こす可能性があります。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用することができます。
置換: 置換反応は、一般的にはハロゲン化剤または求核剤を使用して、環上のさまざまな位置で起こります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化剤、求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな官能基を導入することができます。
4. 科学研究への応用
化学
化学において、5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾールは、より複雑な分子の合成における構成要素としての可能性について研究されています。
生物学
生物学的に、類似の構造を持つ化合物は、酵素阻害剤、抗菌剤、および抗炎症剤としての可能性について調査されています。
医学
医学では、このような化合物は、抗癌剤、抗ウイルス剤、およびさまざまな病気の治療における潜在的な治療的応用について調査されています。
工業
工業的には、これらの化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the formation of the pyrazole ring followed by the construction of the oxadiazole ring. Common starting materials include cyclopropyl hydrazine and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including as anticancer agents, antiviral agents, and in the treatment of various diseases.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達経路、代謝経路、遺伝子発現調節が含まれる場合があります。
6. 類似の化合物との比較
類似の化合物
- 5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-フェニル-1,2,4-オキサジアゾール
- 5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-クロロフェニル)-1,2,4-オキサジアゾール
- 5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-ニトロフェニル)-1,2,4-オキサジアゾール
独自性
5-(3-シクロプロピル-1H-ピラゾール-5-イル)-3-(4-メトキシフェニル)-1,2,4-オキサジアゾールの独自性は、その特定の置換パターンにあります。このパターンは、生物活性と化学反応性に影響を与える可能性があります。例えば、メトキシ基の存在は、類似の化合物と比較して、溶解性と生物学的標的との相互作用を強化する可能性があります。
類似化合物との比較
Similar Compounds
- 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets compared to similar compounds.
特性
分子式 |
C15H14N4O2 |
|---|---|
分子量 |
282.30 g/mol |
IUPAC名 |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-6-4-10(5-7-11)14-16-15(21-19-14)13-8-12(17-18-13)9-2-3-9/h4-9H,2-3H2,1H3,(H,17,18) |
InChIキー |
PHZIEDYSIVIHLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Bromo-4-methylphenyl)-2-{[2-(pyrrolidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11268156.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11268158.png)
![1-(4-Chlorophenyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11268167.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11268177.png)
![N-(4-Ethylphenyl)-2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11268178.png)
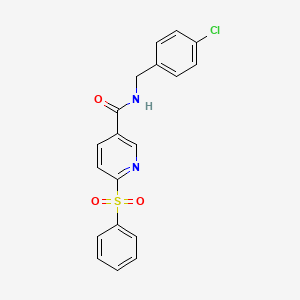
![methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11268182.png)
![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11268196.png)
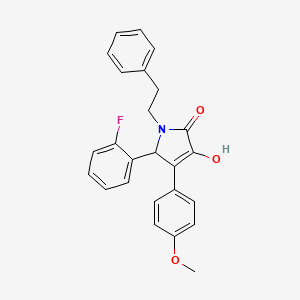
![ethyl 2-({[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B11268221.png)
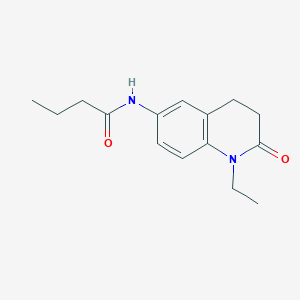
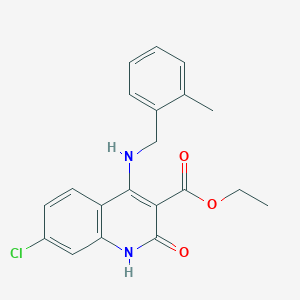
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B11268235.png)
